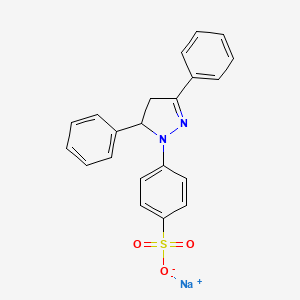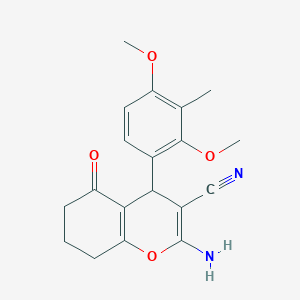![molecular formula C14H16N2O3 B4997550 2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B4997550.png)
2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid, also known as CPCA, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. CPCA is a small molecule inhibitor that has been shown to target specific enzymes and proteins, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid involves the inhibition of specific enzymes and proteins. For example, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting the activity of these enzymes, this compound can alter gene expression patterns, leading to changes in cellular function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, as well as the formation of new blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
One advantage of using 2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid in lab experiments is its specificity. Because it targets specific enzymes and proteins, it can be used to study the role of these molecules in cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid. One area of research is the development of more efficient synthesis methods to improve the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of more soluble forms of this compound could improve its use in lab experiments and potential clinical applications.
Conclusion
In conclusion, this compound, or this compound, is a promising small molecule inhibitor that has gained attention in the scientific community for its potential applications in drug discovery and development. Its specificity and ability to target specific enzymes and proteins make it a valuable tool for studying cellular processes and identifying potential therapeutic targets for various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential clinical applications.
合成法
The synthesis of 2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid involves several steps, including the reaction of 2-chlorobenzoic acid with cyclopentanone to form 2-(cyclopentylcarbonyl)benzoic acid. This intermediate is then reacted with hydrazine hydrate to form 2-(cyclopentylcarbonyl)hydrazinecarboxylic acid, which is subsequently treated with acetic anhydride to form this compound. The overall yield of this process is approximately 30%.
科学的研究の応用
2-[2-(cyclopentylcarbonyl)carbonohydrazonoyl]benzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit the activity of specific enzymes and proteins, including histone deacetylases and carbonic anhydrases. These enzymes are involved in various cellular processes, including gene expression and metabolism, and their dysregulation has been linked to the development of several diseases, including cancer, Alzheimer's disease, and diabetes.
特性
IUPAC Name |
2-[(E)-(cyclopentanecarbonylhydrazinylidene)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-13(10-5-1-2-6-10)16-15-9-11-7-3-4-8-12(11)14(18)19/h3-4,7-10H,1-2,5-6H2,(H,16,17)(H,18,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYOGIROWSPEMQ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NN=CC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C(=O)N/N=C/C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827671 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4997486.png)



![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997526.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4997533.png)
![4,4'-{[4-(dipropylamino)phenyl]methylene}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4997547.png)

![2-chloro-5-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4997552.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4997560.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997561.png)